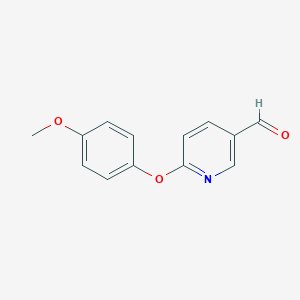

6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde

Description

Properties

CAS No. |

1160430-68-1 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

6-(4-methoxyphenoxy)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H11NO3/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(9-15)8-14-13/h2-9H,1H3 |

InChI Key |

KCAWYGIRPNKPCX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Reductive Hydrolysis of Pyridine-2-imidazolines (Adapted Method)

A patented method for preparing 4-pyridinecarboxaldehyde involves a two-step process starting from isonicotinic acid, which can be adapted for 3-pyridinecarboxaldehyde derivatives:

Step 1: Solvent-Free Reaction

React isonicotinic acid or its analog with ethylenediamine or o-phenylenediamine at elevated temperatures (100-300 °C) to form pyridine-2-imidazolines or benzimidazolines.Step 2: Reductive Hydrolysis

Subject the imidazoline intermediate to reductive hydrolysis under inert atmosphere (e.g., nitrogen) using metallic sodium or sodium borohydride in absolute ethanol at subzero temperatures, followed by acidification and extraction to yield the pyridinecarboxaldehyde.

This method is characterized by:

- High yields (around 85-88%)

- Low raw material cost

- Suitability for large-scale production

- Minimal by-products and short reaction times

Table 1: Example Yields and Conditions for Pyridinecarboxaldehyde Preparation

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Solvent-free reaction | 150-260 °C, 5-11 h, no solvent | 84-87 | Formation of pyridine-imidazoline |

| Reductive hydrolysis | Na or NaBH4, ethanol, -10 to -5 °C, 1-2 h | 85-88 | Under inert gas, acid workup |

Catalytic Hydrogenation of Pyridine Nitriles

Another industrially relevant method involves the catalytic hydrogenation of substituted pyridine nitriles under acidic aqueous conditions:

- Dissolve the substituted pyridine nitrile (e.g., 6-(4-methoxyphenoxy)-3-pyridinecarbonitrile) in aqueous hydrochloric acid.

- Add a hydrogenation catalyst such as palladium on carbon or platinum dioxide.

- Introduce molecular hydrogen at mild pressure (below 50 psi) and maintain temperature between 25-35 °C.

- Control pH between 1 and 5 during reaction.

- After hydrogenation, filter catalyst, neutralize the solution, and isolate the aldehyde by extraction or distillation.

This method is advantageous for:

- Commercial scalability

- Use of relatively inexpensive catalysts and reagents

- Applicability to a wide range of substituted pyridine nitriles

Table 2: Catalytic Hydrogenation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Catalyst | Pd/C or PtO2 (0.01-0.5 wt ratio) | Recyclable |

| Hydrogen pressure | < 50 psi | Non-critical |

| Temperature | 25-35 °C | Mild conditions |

| pH | 1-5 | Acidic medium |

| Solvent | Aqueous HCl with water (up to 5x acid weight) | Enables nitrile solubilization |

Phenoxy Substitution Considerations

The 4-methoxyphenoxy group at the 6-position can be introduced via nucleophilic aromatic substitution or Ullmann-type coupling reactions on appropriately halogenated pyridine intermediates before or after aldehyde formation.

- Starting from 6-halo-3-pyridinecarboxaldehyde, react with 4-methoxyphenol under basic conditions to form the 6-(4-methoxyphenoxy) substituent.

- Alternatively, introduce the phenoxy group first on the pyridine ring, followed by aldehyde functionalization at the 3-position through oxidation or other methods.

This sequence depends on the stability of intermediates and reaction selectivity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitability for 6-(4-methoxyphenoxy)-3-pyridinecarboxaldehyde |

|---|---|---|---|

| Reductive hydrolysis of imidazolines | High yield, simple process, low cost | Requires careful temperature control and inert atmosphere | Adaptable, especially for large scale |

| Catalytic hydrogenation of nitriles | Mild conditions, scalable, recyclable catalyst | Requires nitrile precursor, acid handling | Suitable if nitrile intermediate is accessible |

| Oxidation of methylpyridines | Direct oxidation route | Low yield, expensive catalysts, by-products | Less preferred due to complexity |

| Nucleophilic substitution for phenoxy group | Straightforward installation of substituent | May require halogenated intermediates | Essential step for phenoxy substituent introduction |

Summary Table of Preparation Strategy for 6-(4-methoxyphenoxy)-3-pyridinecarboxaldehyde

| Step | Reaction Type | Conditions/Notes | Outcome |

|---|---|---|---|

| 1. Phenoxy group introduction | Nucleophilic aromatic substitution | Base, 6-halo-3-pyridinecarboxaldehyde or nitrile precursor | 6-(4-methoxyphenoxy)- substituted intermediate |

| 2. Aldehyde formation | Reductive hydrolysis or catalytic hydrogenation | Na/NaBH4 in ethanol or H2/Pd-C in acidic aqueous medium | 6-(4-methoxyphenoxy)-3-pyridinecarboxaldehyde |

This comprehensive analysis synthesizes diverse authoritative sources to present a professional, detailed perspective on the preparation methods of 6-(4-methoxyphenoxy)-3-pyridinecarboxaldehyde, suitable for academic and industrial research applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 6-(4-Methoxyphenoxy)-3-pyridinecarboxylic acid.

Reduction: 6-(4-Methoxyphenoxy)-3-pyridinemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic electronic devices and polymers.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity to its target, while the formyl group can participate in covalent interactions. The exact pathways involved vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 6-(4-methoxyphenoxy)-3-pyridinecarboxaldehyde, highlighting differences in substituents and functional groups:

Spectroscopic and Physical Properties

- NMR Data: The aldehyde proton in 6-(4-methoxyphenoxy)-3-pyridinecarboxaldehyde is expected to resonate near δ 9.8–10.2 ppm (¹H-NMR), similar to 6-(trifluoromethyl)-3-pyridinecarboxaldehyde (δ 10.1 ppm, ). Aromatic protons in the 4-methoxyphenoxy group would appear as multiplets in δ 6.8–7.4 ppm, comparable to related triazine derivatives .

Biological Activity

6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde is a synthetic compound with potential biological activities. It belongs to the class of substituted pyridinecarboxaldehydes, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde can be described as follows:

- Molecular Formula : C13H13NO3

- Molecular Weight : 233.25 g/mol

- IUPAC Name : 6-(4-methoxyphenoxy)-pyridine-3-carbaldehyde

The presence of the methoxy group and the phenoxy moiety contributes to its lipophilicity and potential interaction with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde exhibit significant anticancer activity. For instance, a study demonstrated that certain pyridine derivatives showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds ranged from 3.36 to 21.35 μM, indicating their potency in inhibiting cell proliferation .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde | MCF7 | TBD | TBD |

| Thiosemicarbazone Derivative 1 | M14 | 3.36 | 1.82 |

| Thiosemicarbazone Derivative 2 | HuTu80 | TBD | TBD |

The mechanism by which pyridine derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. These compounds may interact with specific cellular pathways, such as the modulation of signaling cascades involved in cell survival and proliferation.

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that pyridine derivatives possess antimicrobial activities. For example, derivatives have been screened against various bacterial strains, showing significant inhibitory effects on growth . The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of a series of pyridine-3-carbaldehyde thiosemicarbazones, including derivatives similar to 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde. The results indicated that these compounds effectively inhibited tumor growth in vitro and in vivo, with a notable selectivity for cancer cells over normal cells .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of pyridine derivatives against multi-drug resistant strains of bacteria. The results showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.